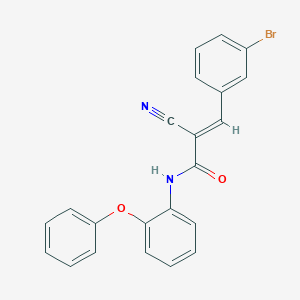
(E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicine, pharmacology, and material science. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The mechanism of action of (E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide is not fully understood. However, studies have shown that it may act as an inhibitor of specific enzymes and receptors in the body, leading to the inhibition of certain cellular processes. It has also been suggested that this compound may have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide has various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the size of tumors in animal models and improve symptoms in autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide in lab experiments include its potential as a drug candidate and its ability to target specific receptors in the body. The limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Development of new drug candidates based on the structure of (E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide.
3. Studies to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders.
4. Studies to investigate its potential use in material science, such as the synthesis of new materials with unique properties.
5. Studies to investigate its potential use in agriculture, such as the development of new pesticides or herbicides.
Synthesemethoden
The synthesis of (E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide involves the reaction of 3-bromoacetophenone with 2-phenoxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with propargyl bromide and triethylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide has shown potential applications in various fields of scientific research. In the field of medicine, this compound has shown promising results in the treatment of cancer, inflammation, and autoimmune disorders. In pharmacology, it has been studied for its potential as a drug candidate due to its ability to target specific receptors in the body. In material science, it has been studied for its potential use in the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-18-8-6-7-16(14-18)13-17(15-24)22(26)25-20-11-4-5-12-21(20)27-19-9-2-1-3-10-19/h1-14H,(H,25,26)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKOPYIRUDTYBO-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C(=CC3=CC(=CC=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C(=C/C3=CC(=CC=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-2-cyano-N-(2-phenoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

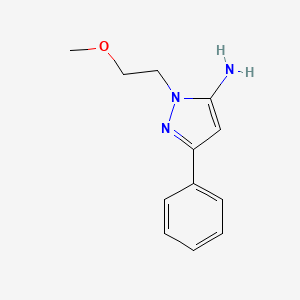
![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)
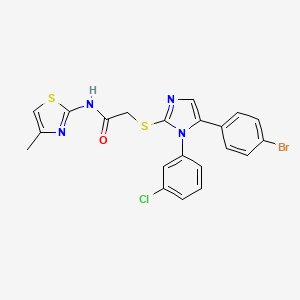
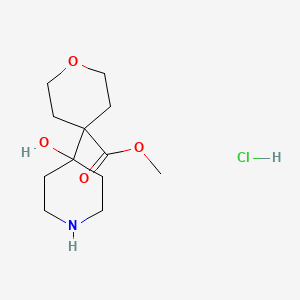


![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)
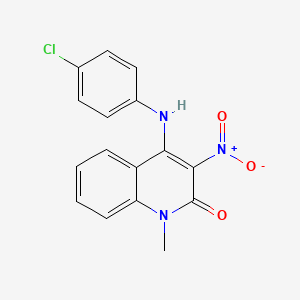
![6-Oxa-1-azaspiro[3.4]octan-2-one](/img/structure/B2682887.png)
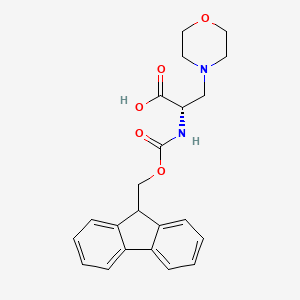
![[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2682891.png)
![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)

![1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)